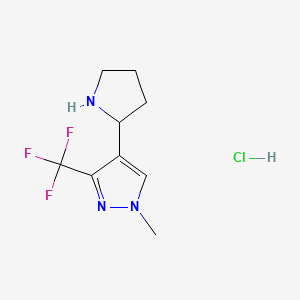
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with a methyl group, a pyrrolidinyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution with the pyrrolidinyl group: This can be done through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidinyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride can be compared with other similar compounds, such as:
1-methyl-4-(pyrrolidin-2-yl)piperidine: This compound has a similar structure but lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-methyl-3-(trifluoromethyl)-1H-pyrazole:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and potential for diverse applications.
Biological Activity
1-Methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Research indicates that 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride interacts with various biological targets, particularly in the central nervous system. It has shown potential as an allosteric modulator for certain receptors, which can influence neurotransmitter signaling pathways.
Pharmacological Studies
- Neurocognitive Disorders : Preclinical studies have demonstrated the compound's efficacy in modulating muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype, which is implicated in neurocognitive functions. The compound acts as a positive allosteric modulator (PAM), enhancing receptor activity and potentially improving cognitive deficits associated with disorders like Alzheimer's disease .
- Antitumor Activity : In vitro studies have suggested that this compound exhibits antitumor properties by inhibiting specific kinases involved in tumor progression. It has been evaluated against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
Case Study 1: Neurocognitive Enhancement
A study published in Neuropharmacology investigated the effects of 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride on cognitive performance in animal models. The results indicated significant improvements in memory and learning tasks when administered at optimal dosages, correlating with increased mAChR activation.
Case Study 2: Anticancer Efficacy
In a separate study, the compound was tested against human tumor xenografts in mice. The findings revealed a dose-dependent reduction in tumor size and improved survival rates compared to control groups, highlighting its potential as a therapeutic agent in cancer treatment .
Data Table of Biological Activities
Properties
Molecular Formula |
C9H13ClF3N3 |
|---|---|
Molecular Weight |
255.67 g/mol |
IUPAC Name |
1-methyl-4-pyrrolidin-2-yl-3-(trifluoromethyl)pyrazole;hydrochloride |
InChI |
InChI=1S/C9H12F3N3.ClH/c1-15-5-6(7-3-2-4-13-7)8(14-15)9(10,11)12;/h5,7,13H,2-4H2,1H3;1H |
InChI Key |
QLZPEQHIARQBPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2CCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















